Methyl (S)-1-N-Cbz-piperazine-2-carboxylate

NMDA receptor pharmacology chiral resolution structure-activity relationship

Methyl (S)-1-N-Cbz-piperazine-2-carboxylate (CAS 314741-63-4) is a chiral piperazine derivative characterized by an (S)-configured stereocenter at the 2-position, a carboxybenzyl (Cbz) protecting group at N1, and a methyl ester at the 2-carboxylate position. This compound serves as a key protected chiral building block in the synthesis of structurally defined piperazine-containing pharmacophores, including NMDA receptor antagonists and other biologically active molecules.

Molecular Formula C14H18N2O4
Molecular Weight 278.3 g/mol
CAS No. 314741-63-4
Cat. No. B1460875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (S)-1-N-Cbz-piperazine-2-carboxylate
CAS314741-63-4
Molecular FormulaC14H18N2O4
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESCOC(=O)C1CNCCN1C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H18N2O4/c1-19-13(17)12-9-15-7-8-16(12)14(18)20-10-11-5-3-2-4-6-11/h2-6,12,15H,7-10H2,1H3/t12-/m0/s1
InChIKeyHOLPEQRNMJTIIX-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (S)-1-N-Cbz-piperazine-2-carboxylate (CAS 314741-63-4) Procurement Guide: Chiral Building Block Specifications


Methyl (S)-1-N-Cbz-piperazine-2-carboxylate (CAS 314741-63-4) is a chiral piperazine derivative characterized by an (S)-configured stereocenter at the 2-position, a carboxybenzyl (Cbz) protecting group at N1, and a methyl ester at the 2-carboxylate position . This compound serves as a key protected chiral building block in the synthesis of structurally defined piperazine-containing pharmacophores, including NMDA receptor antagonists and other biologically active molecules . Its defined stereochemistry, orthogonal protecting groups, and commercial availability at NLT 98% purity position it as a critical intermediate for asymmetric synthesis workflows requiring precise stereochemical control.

Why Generic Substitution Fails for Methyl (S)-1-N-Cbz-piperazine-2-carboxylate: Chiral Purity and Protecting Group Orthogonality


Procurement decisions for piperazine-2-carboxylate derivatives cannot rely on generic substitution due to three critical failure modes: (1) **Stereochemical integrity**—the (S)-enantiomer (CAS 314741-63-4) is structurally distinct from its (R)-enantiomer (CAS 126937-43-7) and racemic mixtures, with downstream biological activity of derived antagonists showing 50- to 80-fold potency differences based on stereochemistry [1]; (2) **Protecting group incompatibility**—the single N1-Cbz protection leaves the N4 secondary amine free for orthogonal functionalization, whereas dual-protected analogs (e.g., N4-Boc derivatives) require additional deprotection steps and different reaction conditions ; and (3) **Functional group divergence**—the methyl ester at C2 enables selective transformations (e.g., amidation, hydrolysis) that are not accessible with the corresponding free carboxylic acid analog (CAS 129365-24-8) . These distinctions create non-fungible synthetic intermediates where substituting a close analog fundamentally alters reaction outcomes, stereochemical outcomes, or requires complete re-optimization of synthetic routes.

Quantitative Differentiation Evidence for Methyl (S)-1-N-Cbz-piperazine-2-carboxylate Versus Analogs


Enantiomer-Dependent NMDA Receptor Antagonist Potency: 50- to 80-Fold Differential from Chiral Building Block

The stereochemical configuration at the piperazine 2-position, which is fixed as (S) in Methyl (S)-1-N-Cbz-piperazine-2-carboxylate, is critical for downstream biological activity of derived NMDA receptor antagonists. In a study of PPDA derivatives synthesized from chiral piperazine-2,3-dicarboxylate precursors, the resolved optical isomers of PPDA displayed a 50- to 80-fold difference in potency, with the (−) isomer being significantly more potent than the (+) isomer at recombinant NMDA receptors expressed in Xenopus laevis oocytes [1]. This stereochemical dependence establishes that procurement of the (S)-enantiomer building block (CAS 314741-63-4) versus the (R)-enantiomer (CAS 126937-43-7) or racemic mixture directly determines the biological activity of final compounds, precluding substitution without complete re-evaluation of pharmacological activity.

NMDA receptor pharmacology chiral resolution structure-activity relationship neuropharmacology

Protecting Group Orthogonality: Single N1-Cbz Protection Enables Selective N4 Functionalization Versus Dual-Protected Analogs

Methyl (S)-1-N-Cbz-piperazine-2-carboxylate features a single Cbz protecting group at N1, leaving the N4 secondary amine free for selective functionalization. In contrast, the dual-protected analog (S)-N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid (CAS 150407-69-5) contains both Boc and Cbz protecting groups, requiring sequential orthogonal deprotection strategies (e.g., acidic Boc removal followed by hydrogenolytic Cbz cleavage) and different reaction condition optimization . The single N1-Cbz protection of the target compound reduces synthetic step count by at least one deprotection step when N4 functionalization is the immediate synthetic goal, with commercial specifications confirming NLT 98% purity of the mono-protected material .

peptide synthesis protecting group strategy orthogonal protection solid-phase synthesis

Functional Group Differentiation: Methyl Ester Enables Selective Amidation Versus Carboxylic Acid Analogs

The methyl ester at the 2-carboxylate position of Methyl (S)-1-N-Cbz-piperazine-2-carboxylate provides a protected carboxylic acid equivalent that can be selectively amidated or hydrolyzed under controlled conditions. In contrast, the corresponding free carboxylic acid analog, 1-Cbz-piperazine-2-carboxylic acid (CAS 129365-24-8), requires activation (e.g., via NHS ester formation or carbodiimide coupling) for amide bond formation, introducing additional steps and potential racemization risks . The methyl ester form also offers improved solubility in organic solvents compared to the free acid, which has limited water solubility and requires specific solvent conditions (chloroform, methanol, ethanol) .

amide coupling prodrug synthesis ester hydrolysis medicinal chemistry

Enhanced Chiral Resolution: Cbz-Derivatized Piperazines Demonstrate Superior Enantiomeric Separation by HPLC/SFC

The carbobenzyloxy (Cbz) protecting group on Methyl (S)-1-N-Cbz-piperazine-2-carboxylate enhances chromatographic resolution of chiral amine enantiomers. Studies evaluating Cbz-derivatized products have demonstrated consistently enhanced chiral resolution under both high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) conditions compared to non-derivatized or alternatively protected piperazine analogs [1]. This property facilitates precise enantiomeric excess determination and quality control of the (S)-enantiomer, with commercial specifications confirming NLT 98% purity by HPLC analysis . The Cbz group's UV chromophore also enables sensitive detection without additional derivatization, supporting rigorous analytical characterization in regulated environments.

chiral chromatography enantiomeric purity SFC analytical chemistry

Documented Synthetic Yield Advantage: 100% Yield Reported for Cbz Protection Step in Patent Literature

Patent literature documents a high-yielding synthetic route to Methyl (S)-1-N-Cbz-piperazine-2-carboxylate. In EP1187828 B1, deprotection of 1-benzyl 4-(tert-butyl) 2-methyl (2S)-piperazine-1,2,4-tricarboxylate with trifluoroacetic acid for 2 hours, followed by sodium bicarbonate workup and ethyl acetate extraction, afforded the title compound as a yellow oil in 100% yield (2.6 g from 3.6 g starting material) . This contrasts with multi-step syntheses of racemic or (R)-enantiomer materials that may require additional resolution steps or proceed with lower efficiency [1]. The high reported yield supports cost-effective procurement of the (S)-enantiomer building block at scale, with commercial suppliers offering NLT 98% purity material from validated routes .

process chemistry yield optimization scale-up synthesis patent literature

Optimal Research and Industrial Application Scenarios for Methyl (S)-1-N-Cbz-piperazine-2-carboxylate


Synthesis of Stereodefined NMDA Receptor Antagonists for Neuroscience Research

Methyl (S)-1-N-Cbz-piperazine-2-carboxylate serves as the critical chiral precursor for synthesizing stereochemically pure NMDA receptor antagonists of the PPDA (1-(phenanthrene-2-carbonyl)piperazine-2,3-dicarboxylic acid) class . The fixed (S)-configuration at the 2-position ensures that derived compounds maintain the correct stereochemistry for optimal NR2 subunit binding, where the (−)-isomer of PPDA displays 50- to 80-fold greater potency than the (+)-isomer at recombinant NMDA receptors expressed in Xenopus laevis oocytes [1]. This scenario is particularly relevant for neuroscience groups investigating glutamate receptor pharmacology, synaptic plasticity, and therapeutic interventions for epilepsy, neuropathic pain, and stroke, where precise stereochemical control of antagonist molecules is essential for accurate structure-activity relationship studies and preclinical candidate evaluation.

Orthogonal Protection Strategy in Multi-Step Peptide and Heterocycle Synthesis

In complex synthetic sequences requiring sequential functionalization of the piperazine core, Methyl (S)-1-N-Cbz-piperazine-2-carboxylate provides an optimal orthogonal protection strategy . The single N1-Cbz protecting group leaves the N4 secondary amine free for initial functionalization (e.g., alkylation, acylation, sulfonylation), while the C2-methyl ester remains available for subsequent amidation or hydrolysis after N4 modification [1]. This orthogonal arrangement eliminates the need for dual-protected intermediates (e.g., N4-Boc analogs) and reduces synthetic step count by at least one deprotection sequence . This scenario is directly applicable to medicinal chemistry groups synthesizing piperazine-containing drug candidates targeting CNS disorders, oncology, and metabolic diseases, where efficient parallel library synthesis and protecting group compatibility are critical workflow considerations.

Chiral Building Block for Asymmetric Synthesis of Pharmaceutical Intermediates

As a defined (S)-enantiomer with commercial availability at NLT 98% purity, Methyl (S)-1-N-Cbz-piperazine-2-carboxylate serves as a reliable chiral building block for constructing stereochemically complex pharmaceutical intermediates . The compound's documented high-yielding synthesis (100% yield from Boc-deprotection in patent EP1187828 B1) [1] supports cost-effective procurement for scale-up campaigns, while the Cbz group's enhanced chromatographic properties facilitate rigorous enantiomeric purity verification by HPLC and SFC . This scenario is essential for process chemistry and CMC teams developing scalable synthetic routes to chiral drug substances, particularly those containing piperazine pharmacophores, where stereochemical integrity must be maintained from early discovery through clinical manufacturing.

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